molecular formula C9H9ClS B7991750 1-Allylsulfanyl-3-chlorobenzene

1-Allylsulfanyl-3-chlorobenzene

Cat. No.: B7991750
M. Wt: 184.69 g/mol
InChI Key: SZJVIYYSQZRURZ-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-3-chlorobenzene is an organic compound characterized by the presence of an allylsulfanyl group and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chlorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chlorobenzenethiol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-3-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler benzene derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are often used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Allylsulfanyl-3-chlorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-3-chlorobenzene involves its interaction with various molecular targets. The allylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to form new chemical bonds.

Comparison with Similar Compounds

  • 1-Allylsulfanyl-4-chlorobenzene
  • 1-Allylsulfanyl-2-chlorobenzene
  • 1-Allylsulfanyl-3-bromobenzene

Uniqueness: 1-Allylsulfanyl-3-chlorobenzene is unique due to the specific positioning of the allylsulfanyl and chlorine groups on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

IUPAC Name

1-chloro-3-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClS/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJVIYYSQZRURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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